N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[3-[(4-chlorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN6OS/c21-16-8-6-15(7-9-16)11-27-19-18(25-26-27)20(24-13-23-19)29-12-17(28)22-10-14-4-2-1-3-5-14/h1-9,13H,10-12H2,(H,22,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMCOTWDNNECMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole derivatives and triazolothiadiazine, have been found to bind with high affinity to multiple receptors. These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities.
Mode of Action
It can be inferred from related compounds that it likely interacts with its targets by forming hydrogen bonds and other non-covalent interactions. These interactions can lead to changes in the conformation or activity of the target proteins, thereby affecting their function.
Biological Activity
N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound of increasing interest due to its potential biological activities. This article explores its synthesis, biological activities, and mechanisms of action, drawing from various studies to provide a comprehensive overview.
Synthesis
The synthesis of this compound involves several steps that typically include the formation of the triazole and pyrimidine rings. The compound can be synthesized through a reaction involving benzyl chloride and appropriate thioacetic acid derivatives under basic conditions. Detailed procedures often involve purification techniques such as recrystallization or chromatography to achieve high purity levels.
Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, 1,2,4-triazole derivatives have shown promising results against various cancer cell lines. A study demonstrated that triazolethiones exhibit cytotoxic effects against human malignant cell lines such as MCF-7 (breast cancer) and Bel-7402 (liver cancer), with some derivatives showing enhanced potency compared to others .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 69c | MCF-7 | 15.6 |
| 69b | Bel-7402 | 12.3 |
The above table summarizes findings from studies on related triazole compounds that might predict similar activity for this compound.
Antimicrobial Activity
Triazole derivatives are also noted for their antimicrobial properties. In one study, benzothioate derivatives exhibited good antibacterial activity against pathogenic bacteria compared to standard antibiotics like chloramphenicol . This suggests that this compound may possess similar antimicrobial efficacy.
The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in cancer cell proliferation and survival pathways. For instance, Src kinase inhibitors have been shown to reduce cell growth in certain cancer types . The structure of this compound suggests it may interact with similar targets.
Case Studies
- Case Study on Anticancer Activity : In a controlled study focusing on triazole compounds' effects on MCF-7 cells, researchers found that specific modifications in the triazole ring significantly enhanced cytotoxicity. This suggests potential avenues for optimizing this compound for improved anticancer efficacy .
- Antimicrobial Efficacy : A comparative analysis of various thiazole and triazole derivatives indicated that those with halogen substitutions displayed superior antibacterial properties. This finding could inform the design of N-benzyl derivatives with enhanced antimicrobial profiles .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds related to N-benzyl-2-((3-(4-chlorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide. The triazole moiety is known for its effectiveness against a range of pathogens. For instance, derivatives with similar structural features have shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.
Case Study: Synthesis and Evaluation
A study synthesized various thiazole derivatives and evaluated their antimicrobial activities using the turbidimetric method against multiple bacterial strains. Among these derivatives, some exhibited significant inhibitory effects, suggesting that modifications to the structure could enhance efficacy against resistant strains .
Anticancer Potential
This compound may also serve as a potential anticancer agent. The incorporation of triazole and pyrimidine rings has been linked to enhanced antiproliferative activity in various cancer cell lines.
Case Study: In Vitro Anticancer Screening
In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of estrogen receptor-positive breast cancer cells (MCF7). The Sulforhodamine B assay indicated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity against cancer cell proliferation .
Mechanistic Insights through Molecular Docking
Molecular docking studies provide insights into how this compound interacts with biological targets at the molecular level. These studies often utilize software like Schrodinger to predict binding affinities and modes of interaction with specific receptors.
Findings from Molecular Modeling
Research has shown that compounds similar to this compound can effectively bind to enzymes involved in bacterial resistance mechanisms and cancer pathways. This binding affinity suggests a potential for these compounds to act as inhibitors or modulators of these targets .
Synthesis Methodologies
The synthesis of this compound involves several steps that can include iron-catalyzed reactions and other methods that facilitate the formation of complex heterocyclic structures.
Synthesis Overview
The compound can be synthesized through a multi-step process that includes:
- Formation of the triazole ring.
- Introduction of the benzyl groups.
- Coupling reactions to attach the thioacetamide moiety.
These synthetic routes are crucial for obtaining high yields and purity levels necessary for biological evaluation .
Summary Table of Biological Activities
Chemical Reactions Analysis
Oxidation of Thioether Functionality
The thioether group undergoes oxidation to form sulfoxide or sulfone derivatives under controlled conditions.
Reaction Example :
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Hydrogen peroxide | Acetic acid, 25°C, 6h | Sulfoxide derivative | |
| mCPBA | Dichloromethane, 0°C, 2h | Sulfone derivative |
Mechanistic Insight :
Electrophilic oxygen transfer occurs via a polar mechanism, with sulfoxide formation favored under mild conditions and sulfones requiring stronger oxidants.
Nucleophilic Substitution at Acetamide Position
The acetamide’s α-carbon (adjacent to sulfur) is susceptible to nucleophilic substitution.
Reaction Example :
| Nucleophile | Base | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Sodium azide | KCO | DMF, 80°C, 12h | Azide-functionalized analog | |
| Propargyl bromide | EtN | THF, reflux, 6h | Alkyne-linked derivative |
Key Observations :
-
Steric hindrance from the triazolopyrimidine core limits reactivity at this site.
Cycloaddition and Ring Functionalization
The triazolopyrimidine core participates in cycloaddition reactions, particularly with strained alkynes or nitrile oxides.
Reaction Example :
| Reagent | Catalyst | Product | Reference |
|---|---|---|---|
| Phenylacetylene | CuI, DIPEA | Pyrimidine-fused triazole | |
| Nitrile oxide | — | Isoxazole-linked adduct |
Limitations :
Electron-deficient pyrimidine rings require activated dienophiles for efficient cycloaddition .
Hydrolysis and Decarbonylation
The acetamide group undergoes hydrolysis under acidic or basic conditions:
Reaction Pathways :
-
Acidic Hydrolysis :
-
Basic Hydrolysis :
| Conditions | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl, 100°C, 8h | Free carboxylic acid | 72% | |
| 2M NaOH, EtOH, 4h | Sodium carboxylate | 85% |
Applications :
Hydrolyzed products serve as intermediates for further derivatization (e.g., esterification) .
Cross-Coupling Reactions
The 4-chlorobenzyl substituent enables palladium-catalyzed coupling reactions:
Reaction Example (Suzuki-Miyaura):
| Boronic Acid | Catalyst | Conditions | Reference |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh) | DME, 80°C, 12h | |
| Vinylboronic ester | Pd(OAc), SPhos | Toluene, 100°C, 6h |
Challenges :
-
Steric bulk near the chlorine atom reduces coupling efficiency .
-
Ligand choice (e.g., SPhos) improves yields in hindered systems .
Photochemical Reactions
The triazolopyrimidine core exhibits UV-induced reactivity:
| Condition | Observation | Reference |
|---|---|---|
| UV light (254 nm) | Ring-opening to form diazo compounds | |
| Visible light | C–S bond homolysis |
Mechanistic Notes :
-
Triazolopyrimidines undergo photoinduced N–N bond cleavage, generating reactive intermediates .
-
Thioether bonds are susceptible to radical-mediated cleavage under UV light.
Comparative Reactivity Table
| Reaction Type | Preferred Reagents | Yield Range | Stability of Product |
|---|---|---|---|
| Thioether oxidation | HO, mCPBA | 60–85% | High (sulfones) |
| Nucleophilic substitution | NaN, KCO | 45–70% | Moderate |
| Hydrolysis | HCl/NaOH | 70–85% | High |
| Cross-coupling | Pd catalysts | 30–65% | Variable |
Critical Analysis :
The compound’s reactivity is dominated by the electron-deficient triazolopyrimidine ring and the flexible thioether-acetamide chain. While oxidation and substitution reactions are well-documented , photochemical and cross-coupling pathways require further optimization. Synthetic modifications at the 4-chlorobenzyl position remain underexplored but hold promise for diversifying biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The compound is compared to analogs from and , focusing on substituent variations and their impacts:
Key Observations:
- Chlorobenzyl vs.
- Thioacetamide vs. Benzooxazole (9b, 9e) : The acetamide chain offers hydrogen-bonding versatility, while benzooxazole (as in 9b and 9e) provides rigidity and π-conjugation, favoring interactions with hydrophobic enzyme pockets .
- Morpholine vs. Azaspiro () : The morpholine in 9e improves solubility, whereas the azaspiro group in introduces conformational constraint, possibly affecting bioavailability .
Q & A
Basic: What synthetic routes are optimized for preparing the triazolopyrimidine core in this compound?
Answer:
The triazolopyrimidine scaffold can be synthesized via cyclocondensation reactions. For example, thiouracil derivatives (e.g., ) react with aromatic aldehydes in acetic anhydride/acetic acid under reflux with sodium acetate as a catalyst. Key steps include:
- Reagent Ratios : Maintain a 1:1 molar ratio of thiouracil and aldehyde derivatives to minimize side products.
- Solvent System : Use a 1:2 ratio of acetic anhydride to acetic acid for optimal solubility and reaction efficiency (yields ~68%) .
- Crystallization : Purify the product using DMF/water mixtures to remove unreacted starting materials .
Advanced: How can regioselectivity challenges during triazole ring formation be resolved?
Answer:
Regioselectivity in triazole formation is influenced by substituent electronic effects. To control this:
- Catalytic Conditions : Use copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to favor 1,4-disubstituted triazoles.
- Protecting Groups : Introduce electron-withdrawing groups (e.g., 4-chlorobenzyl) on the triazole precursor to direct cyclization .
- Characterization : Confirm regiochemistry via - NOESY NMR to detect spatial proximity of substituents .
Basic: Which spectroscopic techniques are critical for structural validation?
Answer:
- and NMR : Identify aromatic protons (δ 7.0–8.5 ppm) and acetamide carbonyl signals (δ ~167–171 ppm). Use DMSO-d6 to resolve NH protons (δ 9.5–10.5 ppm) .
- IR Spectroscopy : Confirm thioether (C–S stretch, ~600–700 cm) and triazole (C=N stretch, ~1500 cm) functionalities .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]<sup>+</sup> for C22H19ClN5OS requires m/z 452.0902) .
Advanced: How to resolve overlapping signals in NMR due to complex substituents?
Answer:
- 2D NMR Techniques : HSQC and HMBC correlate and signals to assign crowded aromatic regions .
- Variable Temperature NMR : Heat samples to 50–60°C in DMSO-d6 to reduce signal broadening from hydrogen bonding .
- X-ray Crystallography : Use single-crystal diffraction (as in ) to unambiguously confirm stereochemistry .
Basic: What common side reactions occur during acetamide coupling, and how are they mitigated?
Answer:
- Hydrolysis of Acetamide : Avoid aqueous workup at high pH; use anhydrous solvents like THF or DCM during coupling .
- Oxidation of Thioether : Perform reactions under inert atmosphere (N2/Ar) and add antioxidants like BHT .
- Byproduct Removal : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the target compound .
Advanced: How to design a structure-activity relationship (SAR) study for bioactivity optimization?
Answer:
- Substituent Variation : Replace the 4-chlorobenzyl group with electron-deficient (e.g., nitro) or bulky (e.g., tert-butyl) groups to assess steric/electronic effects .
- In Vitro Assays : Test cytotoxicity (MTT assay) and target-specific activity (e.g., kinase inhibition) across modified analogs .
- Computational Docking : Use AutoDock Vina to predict binding affinities against target proteins (e.g., EGFR kinase) .
Basic: Which solvents and catalysts improve reaction efficiency in thioether formation?
Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of sulfur atoms .
- Catalysts : Piperidine (0.5–1 eq.) accelerates thiol-disulfide exchange reactions at 0–5°C (yields ~70–80%) .
- Workup : Quench reactions with ice-cold water to precipitate the product and minimize hydrolysis .
Advanced: How to address discrepancies in reported biological activity data?
Answer:
- Assay Standardization : Use consistent cell lines (e.g., HEK293 vs. HeLa) and positive controls (e.g., doxorubicin for cytotoxicity) .
- Purity Validation : Confirm compound purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) before testing .
- Data Normalization : Express IC50 values relative to vehicle-treated controls to account for solvent effects .
Basic: What strategies improve scalability of the synthesis?
Answer:
- Flow Chemistry : Use continuous-flow reactors to safely handle exothermic steps (e.g., triazole cyclization) .
- Catalyst Recycling : Immobilize copper catalysts on silica gel to reduce waste .
- Process Optimization : Replace low-yield steps (e.g., 57% yield in ) with microwave-assisted reactions (20–30% faster) .
Advanced: How can computational methods predict metabolic stability?
Answer:
- In Silico Tools : Use SwissADME to calculate LogP (optimal range: 2–5) and cytochrome P450 metabolism sites .
- Metabolite Prediction : Run simulations with GLORYx to identify potential Phase I/II metabolites .
- MD Simulations : Analyze binding mode stability in liver microsome models (e.g., CYP3A4) over 100 ns trajectories .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
